molecular formula C20H21ClN6O2 B2439678 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-01-9

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2439678
M. Wt: 412.88
InChI Key: KJKSFYCASXTQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds with structures similar to the specified chemical have been synthesized through various methods, aiming to explore their chemical properties and potential applications in medicinal chemistry. For instance, metal complexes of 6-pyrazolylpurine derivatives have been studied for their potential as models for metal-mediated base pairs, highlighting the synthesis and structural characterization of these compounds (Sinha et al., 2015). These studies provide a foundation for understanding how such compounds can be designed and modified for specific applications.

Biological Activity and Pharmacological Potential

  • Research into derivatives of purine-2,6-dione, which share a core similarity with the specified chemical, has revealed their potential as ligands for various receptors, indicating possible applications in treating neurodegenerative diseases or as anticancer agents. A study by Chłoń-Rzepa et al. (2013) focused on the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity and pharmacological evaluation toward 5-HT1A, 5-HT2A, and 5-HT7 receptors, which may suggest their utility in psychotropic therapy (Chłoń-Rzepa et al., 2013).

Advanced Materials and Chemical Properties

  • The exploration of the chemical properties of similar purine derivatives has led to insights into their potential applications in materials science. For example, the study of their coordination patterns and the ability to form stable complexes can contribute to the development of novel materials with specific electronic or optical properties. The research by Sinha et al. on metal complexes of 6-pyrazolylpurine derivatives offers valuable data on their structural and coordination characteristics, which could be leveraged in designing metal-organic frameworks or other advanced materials (Sinha et al., 2015).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-5-25-18(28)16-17(24(4)20(25)29)22-19(27-13(3)9-12(2)23-27)26(16)11-14-7-6-8-15(21)10-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKSFYCASXTQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=CC=C3)Cl)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16855523

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